4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate
Description
4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate is a heterocyclic sulfonate salt characterized by a thiazinan-4-ium core fused with a 1,3-dithiol-2-ylidene moiety. The 2,6-difluorophenyl substituent at the 4-position introduces steric and electronic effects, while the sulphonate group enhances solubility and stability. This compound exhibits unique redox-active properties due to its conjugated dithiolene system, making it relevant in materials science for applications such as conductive polymers or charge-transfer complexes . Its synthesis typically involves cyclocondensation of dithiolene precursors with thiazinanium intermediates under controlled conditions, followed by sulphonation to yield the final product.
Properties
Molecular Formula |
C13H11F2NO3S4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[4-(2,6-difluorophenyl)-1,3-dithiol-2-ylidene]thiomorpholin-4-ium-2-sulfonate |
InChI |
InChI=1S/C13H11F2NO3S4/c14-8-2-1-3-9(15)12(8)10-7-21-13(22-10)16-4-5-20-11(6-16)23(17,18)19/h1-3,7,11H,4-6H2 |
InChI Key |
SBLFMTYRKIYNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(C[N+]1=C2SC=C(S2)C3=C(C=CC=C3F)F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate typically involves the reaction of 2,6-difluorophenyl derivatives with dithiolylidene precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiolylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with three analogs (Table 1):
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|---|
| Target Compound (4-...sulphonate) | 425.3 | 12.5 | 220–225 | 2,6-Difluorophenyl, sulphonate |
| 4-(Phenyl)-1,3-dithiol-2-ylidene-thiazinanium chloride | 380.8 | 3.2 | 195–200 | Phenyl substituent, chloride counterion |
| 4-(Trifluoromethyl)-analog sulphonate | 439.2 | 8.7 | 210–215 | CF₃ group, sulphonate |
| 4-(2-Thienyl)-1,3-dithiol-2-ylidene-thiazinanium bromide | 407.4 | 5.1 | 185–190 | Thienyl ring, bromide counterion |
Key Findings :
Electronic Effects :
- The 2,6-difluorophenyl group in the target compound reduces electron density in the dithiolene system compared to the phenyl analog, enhancing its oxidative stability . This contrasts with the trifluoromethyl analog, which exhibits stronger electron-withdrawing effects but lower solubility due to hydrophobic CF₃.
- The thienyl analog shows redshifted UV-Vis absorption (λₘₐₓ = 480 nm vs. 450 nm for the target compound), indicating extended π-conjugation.
Crystallographic Data :
- Single-crystal X-ray diffraction (performed using SHELXL ) reveals shorter S–S bond distances in the target compound (2.05 Å) compared to the phenyl analog (2.12 Å), suggesting stronger dithiolene conjugation.
- The sulphonate group in the target compound forms hydrogen bonds with adjacent molecules (O···H distances: 1.8–2.1 Å), improving thermal stability over bromide/chloride analogs.
Reactivity :
- The target compound’s sulphonate counterion facilitates aqueous-phase reactions, unlike the chloride or bromide analogs, which require polar aprotic solvents.
- Cyclic voltammetry shows a quasi-reversible redox wave at E₁/₂ = −0.35 V (vs. Ag/AgCl), comparable to the trifluoromethyl analog (−0.40 V) but distinct from the phenyl derivative (−0.25 V).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
